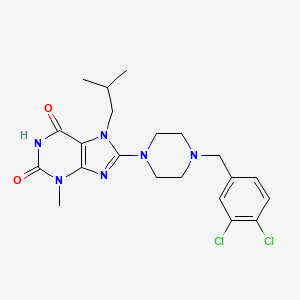amino}ethyl)benzoic acid CAS No. 1564481-15-7](/img/structure/B2586385.png)
2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. This compound is often utilized in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor for the Boc group, which is added to the amine through a nucleophilic addition-elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Industry: Used in the production of various chemicals and materials, particularly in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
- tert-Butyloxycarbonyl-protected amino acids
- Methyl 2-(2-((tert-butoxycarbonyl)phenyl)acetate
Uniqueness
2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a benzoic acid moiety. This dual functionality makes it particularly useful in organic synthesis, allowing for selective reactions at different functional groups.
Propriétés
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAIJQIHIJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)-(1,2-benzothiazol-3-yl)methanone;hydrochloride](/img/structure/B2586302.png)


![1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2586307.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2586309.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2586314.png)



![2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic Acid](/img/structure/B2586322.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)

